N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Description
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a hybrid molecule combining a quinoline scaffold with a benzimidazole moiety. The quinoline core is substituted with a fluorine atom at position 6 and a hydroxyl group at position 4, while the carboxamide side chain is linked to a pentyl group bearing a 1H-benzo[d]imidazol-2-yl substituent.
Properties
Molecular Formula |
C22H21FN4O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O2/c23-14-9-10-17-15(12-14)21(28)16(13-25-17)22(29)24-11-5-1-2-8-20-26-18-6-3-4-7-19(18)27-20/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
GNNNLFXWTUREPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Construction
The quinoline backbone is typically synthesized via the Skraup reaction or Friedländer annulation . For this compound, a modified Friedländer approach is preferred due to compatibility with subsequent functionalization steps:
- 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is prepared by cyclizing 2-aminobenzaldehyde derivatives with ethyl acetoacetate under acidic conditions.
- Fluorination at the 6-position is achieved using Selectfluor™ or xenon difluoride in anhydrous dimethylformamide (DMF) at 60–80°C.
- Hydroxy group protection : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent steps.
Key Reaction Conditions :
- Temperature: 80–100°C
- Catalysts: p-Toluenesulfonic acid (pTSA)
- Solvent: Ethanol or acetic acid
Benzo[d]imidazole-Pentyl Side Chain Synthesis
The pentyl-linked benzo[d]imidazole moiety is synthesized independently and coupled to the quinoline core:
- 1H-Benzo[d]imidazole-2-carbaldehyde is alkylated with 1,5-dibromopentane in the presence of potassium carbonate, yielding 5-(1H-benzo[d]imidazol-2-yl)pentyl bromide.
- The bromide intermediate is converted to the primary amine via a Gabriel synthesis or direct amination with aqueous ammonia.
Optimization Notes :
Carboxamide Coupling
The quinoline and benzo[d]imidazole intermediates are linked via an amide bond:
- Activation of the carboxylic acid : 6-Fluoro-4-(TBDMS-oxy)quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amide formation : The acyl chloride reacts with 5-(1H-benzo[d]imidazol-2-yl)pentanamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Critical Parameters :
- Reaction time: 12–24 hours
- Temperature: 0–5°C initially, then room temperature
- Yield: 65–75% after column chromatography (silica gel, ethyl acetate/hexane)
Deprotection and Final Purification
- TBDMS removal : The protected hydroxy group is deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
- Purification : Recrystallization from ethanol/water (7:3) or preparative HPLC (C18 column, acetonitrile/water gradient).
Analytical Validation :
- ¹H/¹³C NMR : Confirmation of regiochemistry and functional groups.
- HPLC-MS : Purity >98%, molecular ion [M+H]⁺ at m/z 438.2.
Alternative Routes and Innovations
One-Pot Tandem Synthesis
Recent patents describe a copper-catalyzed tandem reaction to streamline synthesis:
- Simultaneous quinoline formation and coupling : Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate reacts with 5-(1H-benzo[d]imidazol-2-yl)pentylamine in the presence of CuI and 8-hydroxyquinoline ligand.
- In situ hydrolysis : The ester is hydrolyzed to the carboxamide using lithium hydroxide.
Advantages :
Solid-Phase Synthesis
For high-throughput applications, the carboxamide bond is formed on Wang resin:
- Resin-bound quinoline : 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is attached via its carboxylic acid group.
- Coupling : The benzo[d]imidazole-pentyl amine is added using HBTU/HOBt activation.
- Cleavage : TFA/water (95:5) releases the final product.
Yield : 70–75% with >95% purity.
Challenges and Solutions
Regioselectivity in Fluorination
Chemical Reactions Analysis
Types of Reactions
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield hydroquinoline derivatives .
Scientific Research Applications
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound with a complex structure featuring a quinoline core and various functional groups, including a benzo[d]imidazole moiety, a pentyl chain, and a fluorine atom at the 8-position of the quinoline ring. The presence of hydroxy and carboxamide groups can enhance its potential biological activity and solubility. The molecular formula for this compound is C₁₈H₁₈F N₃O₂.
Potential Applications
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide has potential applications in several areas:
- Developing analogs with improved pharmacological profiles
- Inhibiting specific enzymes or receptors involved in disease processes
- Interaction studies to understand the pharmacodynamics and pharmacokinetics of the compound
Related Compounds and Research
Several compounds share structural similarities with N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide, allowing for comparative studies to highlight their unique features.
One related compound is PF-05175157, also known as 1,4-Dihydro-1'-[(2-methyl-1H-benzimidazol-6-yl)carbonyl]-1-(1-methylethyl)-spiro[5H-indazole-5,4'-piperidin]-7(6H)-one . It has the molecular formula C₂₃H₂₇N₅O₂ .
Mechanism of Action
The mechanism of action of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their function. The quinoline moiety can interfere with the replication of microbial DNA, leading to its antimicrobial effects. The compound may also inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Benzimidazole-Based Neuropilin-1 (NRP1) Antagonists
The compound shares structural similarities with benzimidazole-based NRP1 antagonists, such as N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide (reported in ). Key differences include:
- Quinoline vs. Thiadiazole/Benzodioxine Core: The target compound uses a fluorinated quinoline scaffold, whereas the NRP1 antagonist employs a thiadiazole or benzodioxine system.
- Substituent Chain : The pentyl linker in the target compound may enhance solubility compared to the shorter alkyl chains in other NRP1 inhibitors.
- Biological Activity: While the NRP1 antagonist inhibits angiogenesis and tumor growth, the fluorinated quinoline in the target compound may confer enhanced binding to DNA topoisomerases or kinases due to fluorine’s electronegativity .
Benzimidazole-Triazine Hybrids
describes N-[2-(3-((1H-Benzo[d]imidazol-2-yl)amino)-5-(3-phenylthioureido)-1,2,4-triazin-6-yl)-4-nitrophenyl]-2,2,2-trifluoroacetamide, a triazine-benzimidazole hybrid. Comparisons include:
- Core Heterocycles: The triazine derivative uses a triazine ring for hydrogen bonding, while the target compound’s quinoline may intercalate into DNA.
- Fluorine Substitution: Both compounds incorporate fluorine (as trifluoroacetamide or 6-fluoroquinoline), which improves metabolic stability and target affinity.
- Bioactivity: Triazine derivatives often exhibit antiparasitic or antiviral activity, whereas the quinoline-benzimidazole hybrid is more likely to target cancer or inflammatory pathways .
Benzimidazole-Acetamidine Derivatives
synthesizes N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine , a sulfonamide-containing analog. Key distinctions:
- Functional Groups : The target compound’s carboxamide and hydroxyl groups contrast with the sulfonamides and amidines in ’s derivatives.
- Chain Length : The pentyl spacer in the target compound may reduce steric hindrance compared to shorter alkyl chains in acetamidines.
Structural and Functional Data Table
Research Findings and Implications
- Fluorine Impact: The 6-fluoro substitution in the target compound likely enhances its pharmacokinetic profile compared to non-fluorinated analogs, as seen in trifluoroacetamide derivatives () .
- Hybrid Design: Combining quinoline and benzimidazole moieties may synergize mechanisms of action, such as DNA intercalation (quinoline) and protein binding (benzimidazole).
- Synthesis Challenges : Copper-catalyzed coupling () could be adapted for synthesizing the target compound, though the pentyl chain may require optimized reaction conditions .
Notes
- Synthetic Feasibility : The pentyl linker may introduce steric challenges during synthesis, necessitating stepwise coupling strategies.
- Stability: The 4-hydroxyquinoline group could form chelates with metal ions, affecting bioavailability.
- Therapeutic Potential: Further in vitro studies are needed to validate kinase or topoisomerase inhibition, building on precedents from NRP1 antagonists () .
Biological Activity
The compound N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on existing research, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a quinoline core substituted with a benzoimidazole moiety and a pentyl chain, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 31.25 - 125 μM |
| Pseudomonas aeruginosa | Not effective |
The compound demonstrated bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a mechanism involving the inhibition of protein synthesis and nucleic acid production .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Antifungal Activity
The compound also exhibited antifungal properties, particularly against Candida species. The antifungal activity was measured using MIC values:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 50 |
| Candida tropicalis | 100 |
These findings suggest that the compound could be useful in treating fungal infections, particularly in immunocompromised patients .
Antimicrobial Mechanism
The antimicrobial action of the compound is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. This dual action enhances its effectiveness against resistant strains.
Anticancer Mechanism
For anticancer activity, the compound's ability to induce apoptosis is crucial. It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various quinoline derivatives, including this compound, revealed that it significantly reduced biofilm formation in Staphylococcus aureus by up to 90%. This suggests potential applications in treating biofilm-associated infections . -
Clinical Trials for Cancer Treatment :
Preliminary trials indicated that patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen. Further investigations are warranted to explore optimal dosing and combination strategies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with a pentyl linker bearing a benzimidazole moiety. Reaction conditions often include coupling agents like EDC/HOBt in DMF at 0–25°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol. Yield optimization requires strict control of stoichiometry and temperature .
- Validation : Confirm intermediate structures using (e.g., δ 7.8–8.2 ppm for quinoline protons) and LC-MS .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and to verify proton environments (e.g., fluorine coupling in ) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 423.15) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.3%) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO. Use UV-Vis spectroscopy to quantify solubility (typical range: 10–50 µM in DMSO). Adjust with co-solvents like cyclodextrins for in vitro assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of the carboxamide bond) .
Advanced Research Questions
Q. How to design in vitro assays to evaluate kinase inhibition potential?
- Methodological Answer :
- Kinase Panel Screening : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent assays. Measure IC via fluorescence polarization (FP) or TR-FRET .
- Data Interpretation : Compare inhibition curves with positive controls (e.g., staurosporine). Address false positives by testing against lipid kinases (e.g., PI3K) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., NCI-60 cell line screening) .
- Meta-Analysis : Apply tools like COMPARE to identify correlations with known inhibitors (e.g., imatinib-like activity in leukemia cell lines) .
- Statistical Validation : Use ANOVA to assess batch effects or outliers in high-throughput data .
Q. How to optimize structure-activity relationships (SAR) for enhanced selectivity?
- Methodological Answer :
- Substituent Modification : Replace the pentyl linker with shorter (C3) or branched chains to reduce off-target binding. Assess via molecular docking (e.g., AutoDock Vina) .
- Fluorine Scanning : Introduce additional fluorine atoms at the quinoline ring to modulate electron density and binding affinity .
Q. What experimental designs are recommended for assessing metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS/MS (e.g., hydroxylation at the benzimidazole moiety) .
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using luminescent substrates. Calculate K values to predict drug-drug interactions .
Q. How to evaluate synergistic effects with existing therapeutics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
